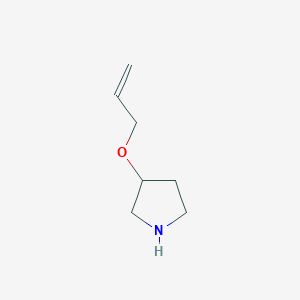
3-(2,3,5-Trimethylphenoxy)pyrrolidine
Descripción general
Descripción
3-(2,3,5-Trimethylphenoxy)pyrrolidine is a chemical compound with the CAS Number: 946726-72-3 . It has a molecular weight of 205.3 and its molecular formula is C13H19NO .
Molecular Structure Analysis
The InChI code for 3-(2,3,5-Trimethylphenoxy)pyrrolidine is 1S/C13H19NO/c1-9-6-10(2)11(3)13(7-9)15-12-4-5-14-8-12/h6-7,12,14H,4-5,8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación
Subheading High-Performance Polymer Development
A study by Mehdipour‐Ataei and Amirshaghaghi (2005) delved into the synthesis of novel thermally stable poly(ether imide ester)s, utilizing 2,6-bis (4-aminophenoxy) pyridine, reacted with trimellitic anhydride and various diols. These polymers exhibited significant thermal stability, potentially offering applications in high-performance materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Synthesis of Pyrrolidin-2-ones
Subheading Advancements in Heterocyclic Chemistry
Ghelfi et al. (2003) focused on synthesizing 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. These compounds are valuable in the formation of agrochemicals and medicinal compounds, indicating their utility in diverse chemical industries (Ghelfi et al., 2003).
Novel Anti-Tumor Agents
Subheading Therapeutic Potential in Cancer Treatment
Li, Li, and Xu (2006) synthesized a series of novel galloyl pyrrolidine derivatives as potential anti-tumor agents. These compounds exhibited significant inhibitory activities against gelatinase, suggesting their potential in combating tumor metastasis and growth (Li, Li, & Xu, 2006).
Pyrrolidine in Drug Discovery
Subheading A Versatile Scaffold for Active Compounds
Li Petri et al. (2021) highlighted the significance of the pyrrolidine ring in medicinal chemistry, detailing its presence in various biologically active compounds. The review encompassed the synthesis and functionalization of pyrrolidine rings, underscoring the scaffold’s versatility and significance in developing new therapeutic agents (Li Petri et al., 2021).
Safety and Hazards
3-(2,3,5-Trimethylphenoxy)pyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-(2,3,5-trimethylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-6-10(2)11(3)13(7-9)15-12-4-5-14-8-12/h6-7,12,14H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUAQLBDYDCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2CCNC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)
![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)
![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)
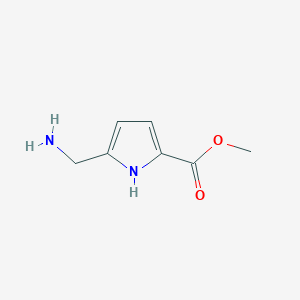
![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)
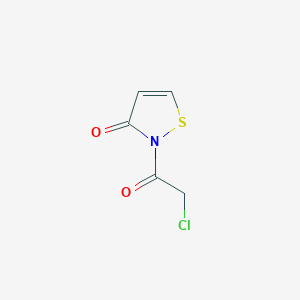
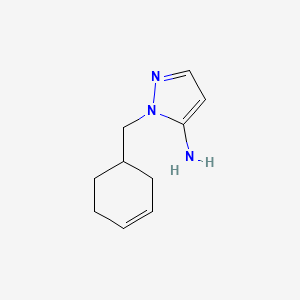
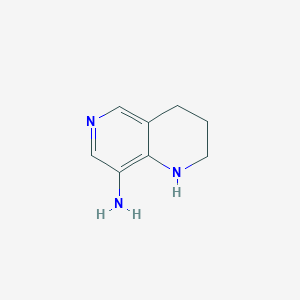
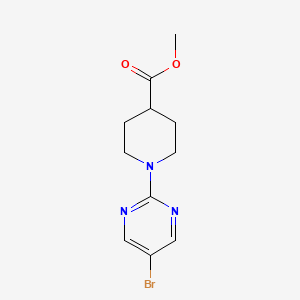
![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)
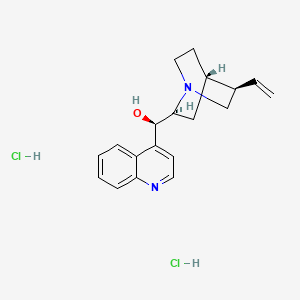

![3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]](/img/structure/B1451465.png)
